N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
Reagents: 2,4-dimethylphenylamine, phenylacetyl chloride
Conditions: Stirring at room temperature in the presence of a base (e.g., triethylamine)
Reaction: Formation of the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions
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Step 1: Synthesis of Benzofuro[3,2-d]pyrimidine Core
Reagents: 2-aminobenzamide, 2-hydroxybenzaldehyde
Conditions: Reflux in ethanol with a catalytic amount of acid
Reaction: Formation of the benzofuro[3,2-d]pyrimidine ring system through cyclization
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)propionamide
- N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
877656-13-8 |
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Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-12-13-20(17(2)14-16)27-22(30)15-28-23-19-10-6-7-11-21(19)33-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
CKNBYKWRGITWGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
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